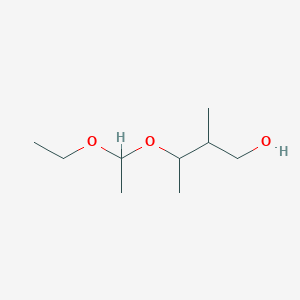
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is an organic compound with the molecular formula C10H22O3 It is a derivative of butanol, where the hydroxyl group is substituted with an ethoxyethoxy group and a methyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent substitution reactions. One common method involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of 1-butanol is protected using ethyl vinyl ether in the presence of an acid catalyst to form 1-ethoxyethoxybutane.
Substitution reaction: The protected butanol undergoes a substitution reaction with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to introduce the methyl group at the second carbon atom.
Industrial Production Methods
Industrial production of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanol derivatives.
Scientific Research Applications
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. Its unique structure allows it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 3-methoxy-: Similar in structure but with a methoxy group instead of an ethoxyethoxy group.
1-Butanol, 3-(1-ethoxyethoxy)-4,4,4-trifluoro-: Contains a trifluoromethyl group, making it more hydrophobic and chemically distinct.
3-(1-ethoxyethoxy)butan-1-ol: Lacks the methyl group at the second carbon atom.
Uniqueness
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is unique due to the presence of both the ethoxyethoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it versatile for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
59410-44-5 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-5-11-9(4)12-8(3)7(2)6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
JURYHIHYIWGKON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















